
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dihydroxyphenyl group, a hydroxydecan chain, and an acetate ester, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the hydroxydecan chain through a series of coupling reactions. The final step involves esterification to form the acetate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反応の分析
Types of Reactions
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydroxy groups can be reduced to form corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and ethers.
科学的研究の応用
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The hydroxydecan chain may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The acetate group can be hydrolyzed to release active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- (3S,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
Uniqueness
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
190077-93-1 |
|---|---|
分子式 |
C18H28O5 |
分子量 |
324.4 g/mol |
IUPAC名 |
[(3S,5S)-1-(3,4-dihydroxyphenyl)-5-hydroxydecan-3-yl] acetate |
InChI |
InChI=1S/C18H28O5/c1-3-4-5-6-15(20)12-16(23-13(2)19)9-7-14-8-10-17(21)18(22)11-14/h8,10-11,15-16,20-22H,3-7,9,12H2,1-2H3/t15-,16-/m0/s1 |
InChIキー |
JPUXDLCFGTYTMV-HOTGVXAUSA-N |
異性体SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
正規SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


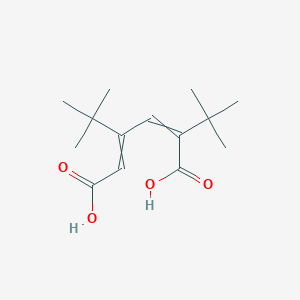
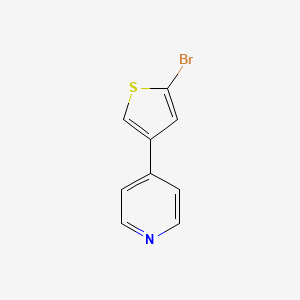
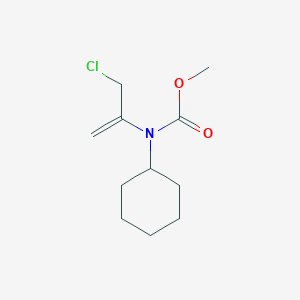
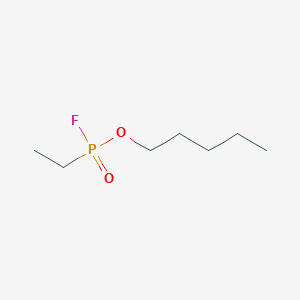
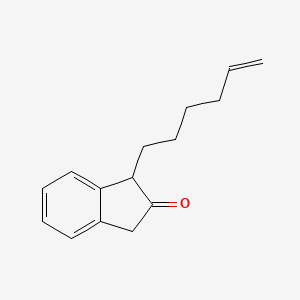
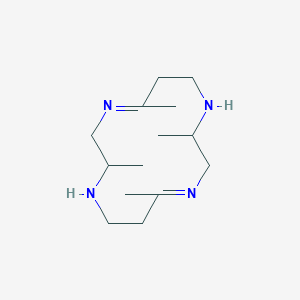
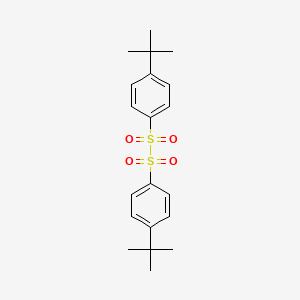
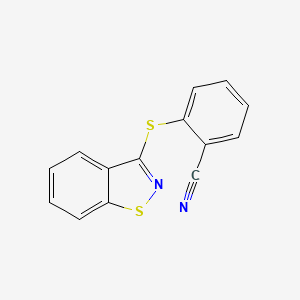
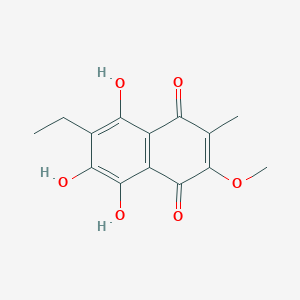
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)

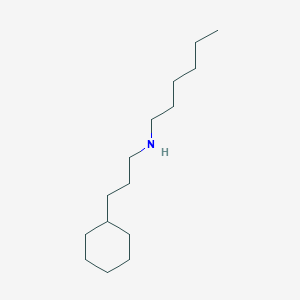
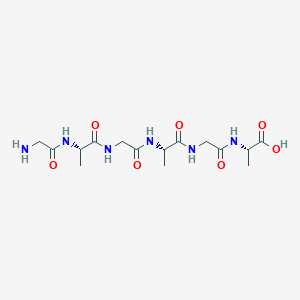
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
